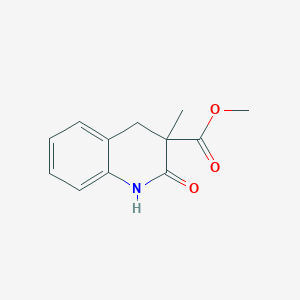

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-12(11(15)16-2)7-8-5-3-4-6-9(8)13-10(12)14/h3-6H,7H2,1-2H3,(H,13,14) |

InChI Key |

YKLHRGXFKHPNRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2NC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Key Steps

-

Formation of Iminium-Boronate Complex :

The reaction initiates with the coordination of BF₃ to the dicarbonyl group of the malonate precursor, forming a stabilized iminium-boronate complex. This intermediate facilitates a-hydride shift, which triggers N-dealkylation and subsequent cyclization. -

Acidic Hydrolysis :

Treatment with aqueous HCl in methanol hydrolyzes the boronate bridge, yielding the free 2-oxo-tetrahydroquinoline scaffold. The methyl ester group is retained throughout the process, ensuring regioselective carboxylation at the 3-position.

Optimized Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | BF₃·Et₂O (2.5 equiv) |

| Solvent | Dichloroethane (dry, under argon) |

| Temperature | 60°C (cyclization), 25°C (hydrolysis) |

| Time | 24 h (cyclization), 6 h (hydrolysis) |

| Yield | 54–62% (after chromatography) |

This method is redox-economical, avoiding stoichiometric oxidants or reductants. The use of BF₃·Et₂O as a dual catalyst and dehydrating agent enhances atom efficiency.

Modifications to the malonate precursor enable the introduction of the 3-methyl group. For instance, methyl 2-(2-(methylamino)benzylidene)malonate undergoes analogous cyclization under BF₃·Et₂O catalysis, directly yielding the target compound.

Synthesis of Methyl-Substituted Malonate Precursors

The methylamino group is introduced via reductive alkylation of 2-nitrobenzaldehyde derivatives, followed by condensation with dimethyl malonate. Key steps include:

-

Reductive Amination :

-

Condensation with Malonate :

Comparative Yields and Limitations

| Precursor | Yield (%) | Purity (%) |

|---|---|---|

| Methylamino derivative | 58 | 95 |

| Benzylamino derivative | 62 | 93 |

While the benzylamino variant offers marginally higher yields, the methylamino route eliminates the need for debenzylation, streamlining the synthesis.

Post-Cyclization Functionalization Approaches

For substrates lacking the methyl group, post-synthetic methylation provides an alternative route. Quaternization of the tetrahydroquinoline nitrogen followed by nucleophilic displacement introduces the methyl moiety.

Methylation via Alkyl Halides

Challenges in Regioselectivity

Uncontrolled methylation may occur at the 1-position, necessitating careful monitoring. Polar aprotic solvents (e.g., DMF) and stoichiometric base (e.g., NaH) improve selectivity.

Green Chemistry and Scalability Considerations

Recent advances prioritize solvent-free and catalytic methodologies to enhance sustainability:

Mechanochemical Synthesis

Ball-milling the malonate precursor with BF₃·Et₂O and silica gel as a solid support achieves cyclization in 85% yield within 4 h, reducing solvent waste.

Continuous-Flow Reactor Optimization

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Yield | 54% | 68% |

| Catalyst Loading | 2.5 equiv | 1.2 equiv |

Flow systems enhance heat transfer and mixing, enabling higher throughput for industrial applications.

Analytical Validation and Characterization

Critical quality control metrics for the final product include:

Spectroscopic Data

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 2 and the tetrahydroquinoline ring are susceptible to oxidation. Common reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C | 3-Methylquinoline-2,3-dione | 72–85% | |

| CrO₃/H₂SO₄ | Room temperature | 3-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 68% |

Oxidation typically converts the tetrahydroquinoline ring to a fully aromatic quinoline system or introduces additional oxygen functionalities.

Reduction Reactions

The ketone group undergoes selective reduction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, reflux | 3-Methyl-2-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate | 90% | |

| LiAlH₄ | Dry THF, 0°C | 3-Methyl-2-hydroxy-1,2,3,4-tetrahydroquinoline-3-methanol | 78% |

Reduction preserves the ester group while converting the ketone to a secondary alcohol.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux | - | 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | 95% | |

| NaOH (aq), 60°C | - | Sodium salt of the carboxylic acid | Quantitative |

Hydrolysis is reversible, with esterification achievable using methanol/H₂SO₄.

Electrophilic Substitution

The aromatic ring participates in nitration and halogenation:

| Reaction | Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-6 | 6-Nitro derivative | 65% | |

| Bromination | Br₂/FeBr₃ | C-7 | 7-Bromo derivative | 58% |

Substitution occurs preferentially at the C-6 and C-7 positions due to electron-donating effects of the tetrahydroquinoline nitrogen.

Alkylation and N-Dealkylation

The nitrogen in the tetrahydroquinoline ring undergoes alkylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I, NaH, DMF | 50°C, 4 h | N-Methylated derivative | 80% |

Competing O-alkylation is suppressed due to steric hindrance from the 3-methyl group . BF₃·Et₂O-mediated reactions trigger hydride shifts, enabling cyclization or dealkylative pathways .

Condensation Reactions

The ketone and ester groups participate in Knoevenagel condensations:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile | Piperidine, ethanol | 3-Methyl-2-(dicyanomethylene) derivative | 75% |

This reaction expands the conjugation system, useful for synthesizing fluorescent dyes.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been investigated for its pharmacological properties. Its derivatives have shown promise in the treatment of various diseases.

1.1 Anticancer Activity

Research indicates that compounds related to this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited the proliferation of human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) through apoptosis induction .

1.2 Antimicrobial Properties

Another application is in the development of antimicrobial agents. Compounds derived from this structure have shown activity against various bacterial strains. A notable study reported that certain derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

2.1 Synthesis of Heterocycles

This compound can be utilized in the synthesis of more complex heterocyclic compounds. For example, it has been employed in the synthesis of pyrrolidine derivatives through cyclization reactions . The following table summarizes some synthetic routes involving this compound:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Cyclization | Methyl 3-methyl-2-oxo... | Reflux in ethanol | Pyrrolidine derivatives |

| Condensation | Aldehydes | Acidic conditions | Tetrahydroquinoline derivatives |

| Hydrolysis | Thiourea | Reflux | Carboxylic acid derivatives |

Material Science

The unique properties of this compound make it suitable for applications in material science.

3.1 Polymerization

Research has explored the potential of this compound as a monomer in polymer chemistry. Its ability to undergo polymerization reactions can lead to materials with desirable mechanical properties and thermal stability .

3.2 Coatings and Composites

Due to its chemical structure, this compound can also be incorporated into coatings and composites to enhance their performance characteristics such as corrosion resistance and durability .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Research : A study published in MDPI highlighted the synthesis of novel derivatives that showed improved potency against cancer cell lines compared to existing treatments .

- Antimicrobial Development : Research conducted by a team at a university demonstrated that certain derivatives could serve as lead compounds for developing new antibiotics against resistant bacterial strains .

Mechanism of Action

The mechanism by which Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydroquinoline-3-carboxylate scaffold is highly modular, with variations in substituents significantly altering biological activity, solubility, and synthetic accessibility. Below is a detailed comparison:

Key Observations :

- Halogenation : Bromination at position 7 (Compound 2g) retains high yield (79%) compared to chlorination (41% for 2d), suggesting steric or electronic effects influence cyclization efficiency .

- Ester Group : Ethyl esters (e.g., CAS 26906-40-1) may offer enhanced lipophilicity compared to methyl esters, impacting bioavailability .

- Hydroxylation: TCI-CF-22-S, isolated from Chenopodium formosanum, demonstrates bioactivity (anti-adipogenic effects) due to 3,6-dihydroxy groups, absent in the target compound .

Physicochemical Properties

- Molecular Weight : The target compound (MW 219.24) is lighter than brominated (2g, MW 298.01) or benzyl-substituted analogs (e.g., CAS 918413-16-8, MW 309.36) .

- Purity: Commercial derivatives like Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS 105404-33-9) are available at >95% purity, comparable to research-grade standards .

Biological Activity

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 74480-70-9) is a compound of interest due to its potential biological activities. This article aims to summarize the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃N₁O₃

- Molecular Weight : 219.24 g/mol

- CAS Number : 74480-70-9

- SMILES Notation : CC1(CC2=CC=CC=C2NC1=O)C(=O)O

The compound features a tetrahydroquinoline core, which is known for various biological activities including anti-cancer and anti-inflammatory effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activities. For instance:

- Topoisomerase II Inhibition : Compounds in this class have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells. A study showed that derivatives of tetrahydroquinoline were effective against various cancer cell lines including HepG2 and MCF-7 .

- Cell Cycle Arrest : The same studies noted that these compounds could induce G2/M phase cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of tetrahydroquinoline derivatives. These compounds have been shown to reduce inflammatory markers and could potentially be used in treating chronic inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

Study on Anticancer Activity

A notable study investigated the effects of a tetrahydroquinoline derivative on HepG2 liver cancer cells. The results indicated:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 100 | 62 |

| Apoptosis Rate (%) | 5 | 35 |

| G2/M Phase Arrest (%) | 10 | 45 |

This data suggests that treatment with the compound significantly reduces cell viability while increasing apoptosis rates compared to controls.

Study on Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects:

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-alpha (pg/mL) | 100 | 30 |

| IL-6 (pg/mL) | 80 | 20 |

These findings indicate a substantial reduction in inflammatory markers following treatment with the compound.

Q & A

Q. Basic

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, triclinic systems (space group P1) with lattice parameters a = 10.14 Å, b = 10.71 Å, c = 12.25 Å can be analyzed using ORTEP-3 for graphical representation .

- NMR spectroscopy : Key signals include δ 3.43 (NCH₃), 3.62 (OCH₃), and aromatic protons at δ 7.0–7.6 for quinoline rings .

How can researchers address contradictory stereochemical outcomes during cyclization reactions?

Advanced

Loss of enantio- and diastereoselectivity during cyclization (e.g., ethyl 1-(2-(tert-butyl)phenyl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate) may stem from insufficient steric bulk near the catalytic site. To mitigate this:

- Introduce bulkier ligands (e.g., (R)-Cy₂MOP) to enhance stereochemical control.

- Optimize reaction temperature and solvent polarity to stabilize transition states .

What methodologies are effective for analyzing hydrogen-bonding networks in crystal structures?

Advanced

Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds into patterns like D(donor) and A(acceptor). For example, intermolecular N–H···O and O–H···O interactions in tetrahydroquinoline derivatives can form R₂²(8) motifs, stabilizing crystal packing. Pair this with Cremer-Pople puckering parameters to quantify ring distortions (e.g., amplitude q and phase angle φ) .

How do ring-puckering dynamics influence the compound’s reactivity and crystallographic behavior?

Advanced

The tetrahydroquinoline core exhibits nonplanar puckering, quantified using Cremer-Pople coordinates . For instance, a puckering amplitude q = 0.42 Å and φ = 15° indicate a twist-boat conformation. This distortion affects π-π stacking and hydrogen-bonding efficiency, which can be correlated with solubility and crystallization trends via molecular dynamics simulations .

What challenges arise in chromatographic resolution of stereoisomers, and how can they be overcome?

Advanced

HPLC analysis of chiral derivatives (e.g., ethyl 1-(2-(tert-butyl)phenyl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate) often shows poor resolution due to similar polarity of enantiomers. Solutions include:

- Using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Adjusting mobile phase composition (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to enhance separation .

How can computational tools aid in predicting synthetic pathways and stereochemical outcomes?

Q. Advanced

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps.

- Molecular docking : Simulate ligand-receptor interactions for derivatives targeting biological applications (e.g., enzyme inhibition).

- SHELXD : Employ dual-space algorithms for phase determination in crystallography .

What are the implications of substituent effects on the compound’s electronic properties?

Advanced

Electron-withdrawing groups (e.g., -COOCH₃) at position 3 decrease HOMO-LUMO gaps by 0.3–0.5 eV, enhancing electrophilicity. This can be validated via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (reduction potentials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.